
N-(3-(1-(cyclohexanecarbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-(1-(cyclohexanecarbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related methanesulfonamide derivatives, which can be used to infer some aspects of the target compound's characteristics.
Synthesis Analysis
The synthesis of related methanesulfonamide compounds involves various chemical reactions, including N-acylation and cross-coupling reactions. For instance, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was achieved through Sonogashira cross-coupling, which suggests that similar palladium-catalyzed coupling reactions could be applicable for the synthesis of the target compound . Additionally, the development of chemoselective N-acylation reagents, as discussed in the studies of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, indicates that careful selection of reagents and conditions is crucial for the successful synthesis of such compounds .
Molecular Structure Analysis
Conformational analysis and the study of molecular structure are essential for understanding the behavior of methanesulfonamide derivatives. The conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis (msen) using vibrational and NMR spectroscopies, as well as theoretical computations, revealed multiple stable conformers, which suggests that the target compound may also exhibit conformational flexibility . This flexibility can influence the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of methanesulfonamide derivatives can be influenced by the presence of substituents on the aromatic rings, as seen in the synthesis of various 1H-pyrazoles and their subsequent reactions . The presence of a methanesulfonamide group on the phenyl ring of 1,5-diarylpyrazole was found to significantly affect the compound's COX-2 inhibitory activity, indicating that the functional groups in the target compound may also confer specific biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution and its ability to form hydrogen bonds in the crystal state suggest that the target compound may also exhibit similar properties in different environments . The vibrational spectra of msen provide insights into the vibrational modes that could be expected in the target compound, which are relevant for its identification and characterization .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[2-(cyclohexanecarbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-17-11-13-18(14-12-17)23-16-22(20-9-6-10-21(15-20)26-31(2,29)30)25-27(23)24(28)19-7-4-3-5-8-19/h6,9-15,19,23,26H,3-5,7-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWPAJAQUIMIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3CCCCC3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)
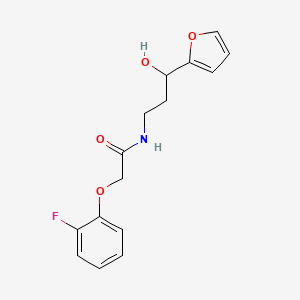
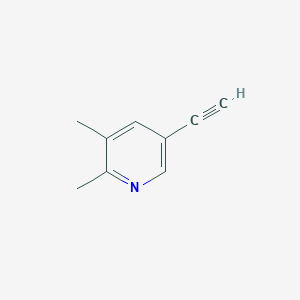
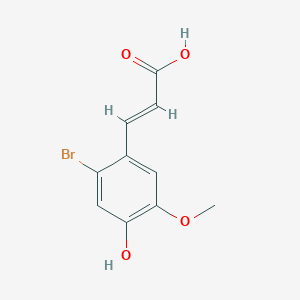
![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)

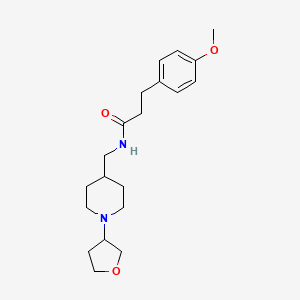
![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)
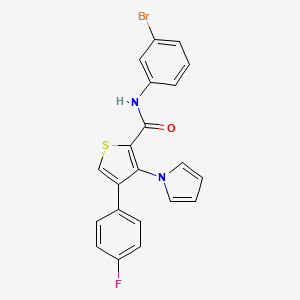
![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)
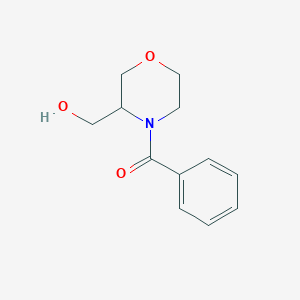
![(3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2545908.png)
